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6-Methylnaphthalen-1(2H)-one

Cat. No.: B11919360
M. Wt: 158.20 g/mol
InChI Key: ADSPZOYPDZFVCY-UHFFFAOYSA-N
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Description

Contextualization within Naphthalenone Chemistry and its Significance

Naphthalenones are a class of bicyclic compounds containing a naphthalene (B1677914) core with a ketone group. mdpi.com Naphthalene itself, the simplest polycyclic aromatic hydrocarbon, is a fundamental raw material, primarily used as a precursor for phthalic anhydride (B1165640), as well as for various dyes, pigments, and other chemicals. wikipedia.org The naphthalenone framework is a common motif found in numerous natural products, particularly those isolated from fungi. mdpi.com

The significance of naphthalenone derivatives is underscored by their considerable structural diversity and the wide array of biological activities they exhibit, including phytotoxic, antimicrobial, and cytotoxic properties. mdpi.com This inherent bioactivity has made them attractive targets for synthetic chemists and valuable lead compounds in discovery research. In nature, naphthalenones are biosynthesized via the acetogenic pathway and play a role in the formation of fungal melanin, starting from precursors like 1,8-dihydroxynaphthalene (DHN). mdpi.com The study of these compounds provides insight into biosynthetic pathways and offers templates for the development of new molecules with specific functions.

Role as a Key Synthetic Intermediate and Building Block in Complex Molecule Synthesis

6-Methylnaphthalen-1(2H)-one serves as a pivotal building block in organic synthesis, prized for its reactivity and utility in constructing complex molecular skeletons. chemicalbook.com Its structure allows for a variety of chemical transformations, enabling chemists to elaborate upon its core to achieve a range of target molecules. It is recognized as a useful reagent in specialized applications such as photocatalytic reactions. chemicalbook.com

The utility of the methylnaphthalenone scaffold is demonstrated in its role as a key intermediate for creating more complex polycyclic systems. For instance, a closely related derivative, 3,4-dihydro-5-isopropyl-6-methylnaphthalen-1(2H)-one, is instrumental in the unambiguous synthesis of 1-isopropyl-2,8-dimethylphenanthrene, showcasing how the naphthalenone core can be effectively transformed into a phenanthrene (B1679779) ring system. rsc.org

Furthermore, the naphthalenone framework is fundamental to the total synthesis of various natural products. Substituted naphthalenones are precursors to sesquiterpenoids, a large class of naturally occurring compounds. rsc.orgnih.gov Research has detailed the synthesis of complex molecules such as withanolide AB ring moieties and other intricate heterocyclic systems derived from naphthalenone precursors. rsc.orgiosrjournals.org The synthesis of substituted naphthols, which are integral components of many natural products and pharmaceuticals, often proceeds through naphthalenone intermediates. researchgate.net The strategic placement of the methyl group in this compound provides an additional point of control and modification in these complex synthetic routes.

Data Tables

Table 1: Chemical Identification and Properties of this compound

Property Value Source
IUPAC Name 6-methyl-3,4-dihydro-2H-naphthalen-1-one nih.govnih.gov
Synonyms 6-Methyl-1-tetralone, 3,4-Dihydro-6-methylnaphthalen-1(2H)-one nih.govchemicalbook.com
CAS Number 51015-29-3 nih.govnih.gov
Molecular Formula C₁₁H₁₂O nih.govnih.gov
Molecular Weight 160.21 g/mol nih.govchemicalbook.com
Boiling Point 129-132 °C chemicalbook.com

| Density (Predicted) | 1.074 ± 0.06 g/cm³ | chemicalbook.com |

Table 2: Research Findings on the Synthetic Utility of Naphthalenones

Application Area Description Key Findings & Examples Source
Photocatalysis Use as a reagent in light-driven chemical reactions. 6-Methyl-1-tetralone is a useful reagent in photocatalytic reactions. chemicalbook.com
Polycyclic Synthesis Serving as a precursor for more complex fused-ring systems. A substituted methylnaphthalenone is a key intermediate in the synthesis of a specific phenanthrene derivative. rsc.org
Natural Product Synthesis Application as a starting material or intermediate in the total synthesis of natural products. Naphthalenone derivatives are used to construct sesquiterpenoids and the AB ring system of withanolides. rsc.orgrsc.org

| Heterocycle Synthesis | Used to build ring systems containing atoms other than carbon. | A naphthalenone derivative was used in the synthesis of complex pyrrole-containing compounds. | iosrjournals.org |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O B11919360 6-Methylnaphthalen-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

IUPAC Name

6-methyl-2H-naphthalen-1-one

InChI

InChI=1S/C11H10O/c1-8-5-6-10-9(7-8)3-2-4-11(10)12/h2-3,5-7H,4H2,1H3

InChI Key

ADSPZOYPDZFVCY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CC=C2

Origin of Product

United States

Stereoselective Synthesis of 6 Methylnaphthalen 1 2h One Derivatives

Asymmetric Synthesis Approaches to Chiral Naphthalenones

Asymmetric synthesis is a cornerstone of modern organic chemistry, aiming to produce a single enantiomer or diastereomer with high selectivity. numberanalytics.com This is particularly important as different stereoisomers of a molecule can have vastly different biological activities. wikipedia.org The primary strategies for achieving asymmetric synthesis include utilizing chiral starting materials, employing chiral auxiliaries, and applying chiral catalysts. ddugu.ac.iniipseries.org

Chiral Pool-Based Synthetic Strategies

Chiral pool synthesis is a direct and established method for enantioselective synthesis that utilizes naturally occurring enantiomerically pure compounds as starting materials. ddugu.ac.inwikipedia.org This approach leverages the inherent chirality of natural products like amino acids, sugars, and terpenes to build more complex chiral molecules. wikipedia.orgbccollegeasansol.ac.in The key advantage is that the chirality of the starting material is often preserved throughout the reaction sequence, providing an efficient pathway to the target molecule, especially when the desired product has a similar structure to an accessible natural product. wikipedia.org

While direct examples of chiral pool synthesis specifically for 6-methylnaphthalen-1(2H)-one are not extensively detailed in the provided context, the principle remains a viable strategy. For instance, a synthesis could be envisioned starting from a chiral terpene that already possesses a portion of the naphthalenone carbon skeleton and the desired stereochemistry. This strategy is particularly advantageous as it can reduce the number of synthetic steps and avoid complex resolution processes. york.ac.uk

Asymmetric Induction in Stereocenter Generation

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature already present in the substrate, reagent, or catalyst. wikipedia.orgwikipedia.org This principle is fundamental to controlling the stereochemical outcome of a reaction. wikipedia.org

In the context of naphthalenone synthesis, a pre-existing stereocenter in a precursor molecule can direct the formation of a new stereocenter with a specific configuration. bccollegeasansol.ac.in For example, the reduction of a carbonyl group can be influenced by a nearby chiral center, leading to a diastereoselective outcome. msu.edu Models like Cram's rule and the Felkin-Anh model help predict the stereochemical course of such reactions by considering the steric and electronic interactions in the transition state. wikipedia.org

Chiral auxiliaries are a practical application of asymmetric induction. york.ac.uk These are chiral molecules that are temporarily attached to an achiral substrate to guide a stereoselective reaction. ddugu.ac.inwikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. york.ac.uk This approach has been successfully used in various transformations, including the alkylation of enolates. bccollegeasansol.ac.in

Asymmetric Catalysis for Enantioselective Naphthalenone Formation

Asymmetric catalysis is a powerful and efficient method for synthesizing chiral compounds, often requiring only small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. wikipedia.orgiipseries.org This approach encompasses a wide range of methodologies, including the use of transition metals with chiral ligands, organocatalysts, and biocatalysts. frontiersin.org

Several catalytic strategies have been developed for the enantioselective formation of naphthalenone derivatives.

Phase-Transfer Catalysis: Chiral phase-transfer catalysts, particularly those derived from Cinchona alkaloids, have been effectively used in the enantioselective alkylation of tetralone precursors to naphthalenones. researchgate.netbeilstein-journals.org For instance, the alkylation of 1-methyl-7-methoxy-2-tetralone has been achieved with good enantioselectivity using a chiral quaternary ammonium (B1175870) salt derived from cinchonidine. beilstein-journals.org

Copper Catalysis: Chiral π-Cu(II) complexes have been employed in the catalytic asymmetric researchgate.netbeilstein-journals.org O-to-C rearrangement of alkyl 2-allyloxy/benzyloxy-1/3-naphthoates to produce highly functionalized β-naphthalenone derivatives with excellent enantioselectivity. rsc.org

Palladium Catalysis: Palladium-catalyzed asymmetric allylic alkylation is a robust method for constructing stereogenic centers. nih.gov This has been applied to the dearomatization of naphthols to afford enantioenriched β-naphthalenones. dntb.gov.ua Chiral ligands, such as phosphinooxazolines, are crucial for inducing high enantioselectivity in these reactions. nih.gov

Organocatalysis: Chiral phosphoric acids have emerged as versatile organocatalysts for a variety of enantioselective transformations. beilstein-journals.org They have been used in the enantioselective dearomative [4+2] cycloaddition of 1-naphthols with in-situ generated ortho-quinone methides to furnish naphthopyran derivatives, which can be precursors to naphthalenones. researchgate.net Recently, a combination of two chiral Brønsted acid catalysts was used for the organocatalytic asymmetric synthesis of Csp2–N atropisomers from 1-substituted naphthols. rsc.org

Below is a table summarizing selected catalytic systems for naphthalenone synthesis:

Catalyst System Reaction Type Substrate Product Enantiomeric Excess (ee)
Cinchona alkaloid-derived phase-transfer catalyst Alkylation 1-methyl-7-methoxy-2-tetralone (R)-(+)-1-(5-bromopentyl)-1-methyl-7-methoxy-2-tetralone Up to 79:21 er
Chiral π–Cu(II) complex researchgate.netbeilstein-journals.org O-to-C rearrangement Alkyl 2-allyloxy/benzyloxy-1/3-naphthoates β-naphthalenone derivatives Excellent
Palladium/Chiral Ligand (e.g., sSPhos) Arylative dearomatization 1-Naphthols Aryl-substituted naphthalenones Up to 98%

Enantioselective and Diastereoselective Control in Reactions

Achieving high levels of both enantioselectivity (control of absolute stereochemistry) and diastereoselectivity (control of relative stereochemistry) is a primary goal in the synthesis of complex molecules like this compound derivatives.

Enantioselective Reduction Methods

The enantioselective reduction of a prochiral ketone or imine is a common and effective strategy for establishing a chiral center. For precursors to this compound, this typically involves the reduction of a C=O or C=N bond.

Various methods have been reported for the enantioselective reduction of related isoquinoline (B145761) and tetralone systems:

Catalytic Hydrogenation: The hydrogenation of 1-substituted-3,4-dihydroisoquinolines (DHIQs) in the presence of a chiral catalyst is a widely used method to produce chiral 1-substituted-1,2,3,4-tetrahydroisoquinolines. rsc.org Similarly, the hydrogenation of a naphthalenimine precursor using a palladium on calcium carbonate catalyst has been shown to be highly stereoselective. google.com

Chiral Hydride Reagents: The use of chiral hydride reducing agents can effectively reduce prochiral ketones to chiral alcohols with high enantioselectivity. rsc.org

Enzymatic Reduction: Biocatalysis, using enzymes, offers exquisite selectivity under mild conditions and is a powerful tool for enantioselective reductions. frontiersin.orgrsc.org For example, the bioreduction of substituted α-tetralones has been accomplished using Daucus carota root. scielo.br

A study on the enantioselective reduction of 1-substituted-6,7-dimethoxy-DHIQs using sodium formate (B1220265) as the hydride source and a chiral catalyst demonstrated the potential to achieve excellent enantiomeric excesses, up to 99.5% ee. rsc.org

Diastereoselective Reactions Leading to Naphthalenone Precursors

Diastereoselective reactions are crucial when a molecule already contains one or more stereocenters and a new one is being created. The goal is to control the relative orientation of the new stereocenter with respect to the existing ones. ddugu.ac.in

Several types of diastereoselective reactions are relevant to the synthesis of naphthalenone precursors:

Cycloaddition Reactions: The Diels-Alder reaction is a powerful tool for forming six-membered rings with controlled stereochemistry. For example, a Diels-Alder reaction between a furan (B31954) and methyl vinyl ketone has been used to create key o-hydroxyacetophenone intermediates, which are precursors to flavone (B191248) analogues. researchgate.net Organocatalytic dearomative [4+2] cyclodimerization of in-situ generated naphthol-derived ortho-quinone methides has been shown to produce spiro-naphthalenones with excellent diastereoselectivity. researchgate.net

Aldol (B89426) Reactions: The aldol reaction creates two new stereocenters, and its diastereoselectivity can be controlled by using either E- or Z-enolates, which generally lead to anti- and syn-diastereomers, respectively. msu.edu

Prins Cyclization: A Lewis acid-promoted Prins cyclization has been developed for the stereoselective synthesis of spirooxindole pyran derivatives, proceeding through the formation of a single diastereoisomer. acs.org

Stepwise Ionic Reactions: The diastereoselective synthesis of isoindolo[2,1-a]quinolin-11(5H)-ones with three contiguous stereogenic centers was achieved through a stepwise reaction mechanism. The stereochemical outcome was found to be independent of the initial enamide configuration, indicating a thermodynamically controlled process. d-nb.info

An electrochemical dehydrogenative coupling of naphthols has been reported to produce polycyclic naphthalenone motifs with high diastereoselectivity, attributed to a solvent cage effect. acs.org The following table shows results from a diastereoselective cyclodimerization reaction.

Reactant Product Diastereomeric Ratio (d.r.) Yield
Naphthol-derived o-QM Spiro-naphthalenone >95:5 High

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science fields. For derivatives of this compound, a structural motif present in various biologically active compounds, achieving high levels of stereocontrol is crucial. This section explores three principal catalytic asymmetric methodologies—transition metal catalysis, biocatalysis, and organocatalysis—employed to generate these valuable chiral structures.

Transition Metal-Catalyzed Asymmetric Hydrogenation of Ketones

Asymmetric hydrogenation of prochiral ketones, such as tetralone derivatives, represents one of the most direct and atom-economical methods for producing enantiomerically enriched alcohols. lu.ch Transition metal complexes, particularly those of ruthenium (Ru) and rhodium (Rh), are highly effective for this transformation. lu.chrsc.org

Ruthenium complexes featuring chiral diphosphine ligands, often in combination with a chiral diamine, have been established as powerful catalysts. For instance, the combination of a BINAP ligand with a 1,4-diamine and a ruthenium precursor forms a catalyst capable of hydrogenating 1-tetralone (B52770) derivatives with high efficiency and enantioselectivity. bohrium.com A notable application involves the dynamic kinetic resolution of α-substituted ketones like 2-methyl-1-tetralone, where the catalyst selectively produces the cis-alcohol with high enantiomeric excess (ee). bohrium.com The efficiency of these catalysts allows for low catalyst loadings, making the process practical for larger-scale synthesis. bohrium.com More advanced systems, such as the RuPHOX-Ru catalyst, have also been successfully applied to the asymmetric hydrogenation of α-substituted tetralones through a dynamic kinetic resolution mechanism, yielding chiral tetrahydronaphthols. researchgate.net

In a recent application, the synthesis of Vepdegestrant (ARV-471), a targeted cancer therapeutic, employed a key ruthenium-catalyzed asymmetric hydrogenation step to establish a critical stereocenter on a tetralone core. This process demonstrated exceptional diastereoselectivity (>99% de), circumventing the need for challenging chiral chromatography. researchgate.net

Rhodium-catalyzed asymmetric hydrogenation, while extensively used for olefins, also finds application in the reduction of certain ketone derivatives, often employing chiral phosphorous ligands to induce stereoselectivity. rsc.orgacs.org

Below is a table summarizing key research findings in this area.

Catalyst/Ligand SystemSubstrateConditionsYield (%)ee (%)Diastereomeric Ratio (dr)Ref
trans-RuCl2[(S)-tolbinap][(R,R)-dpen]2-Methyl-1-tetraloneH2 (10 atm), i-PrOH, t-BuOK, 25 °C, 24 h999599:1 (cis:trans) bohrium.com
RuCl2(binap)(1,4-diamine)1-TetraloneH2 (30 atm), i-PrOH, t-BuOK, 25 °C, 12 h>9998N/A bohrium.com
RuPHOX-Ru Complexα-Substituted TetralonesH2, various conditionsHighup to 99High researchgate.net
Rhodium-SYNPHOSTrisubstituted N-acetyl enamides from 2-tetralonesH2 (60 bar), CH2Cl2, 25 °C, 20 h9997N/A acs.org

Biocatalytic Transformations for Stereocontrol

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical catalysis. frontiersin.org The use of whole-cell systems or isolated enzymes, such as alcohol dehydrogenases (ADHs), can achieve exceptional levels of enantio- and regioselectivity under mild aqueous conditions. frontiersin.orgharvard.edu

For the reduction of naphthalenone and tetralone scaffolds, baker's yeast (Saccharomyces cerevisiae) is a commonly used whole-cell biocatalyst. researchgate.net It contains a multitude of oxidoreductase enzymes that can reduce the prochiral ketone of a tetralone to the corresponding chiral alcohol. harvard.eduresearchgate.net For example, the reduction of 1-tetralone with baker's yeast has been shown to produce the corresponding alcohol metabolite, with the absolute stereochemistry of the product being determined through methods like X-ray analysis of a crystalline sponge. researchgate.net

Beyond whole cells, isolated enzymes offer cleaner transformations and avoid competing side reactions. harvard.edu Screening of enzyme libraries, including various ADHs, has become a standard approach to find a suitable biocatalyst for a specific substrate. nih.gov Dynamic reductive kinetic resolution (DYRKR) is a powerful biocatalytic strategy that can convert a racemic mixture of an α-substituted ketone entirely into a single, highly pure stereoisomer of the product alcohol. nih.gov This has been successfully applied to various cyclic ketones. nih.gov Other microbial strains, such as Kluyveromyces marxianus and Rhodococcus ruber, have also been shown to be effective in the stereoselective reduction of keto-esters and related compounds. nih.gov Furthermore, cytochrome P450 enzymes have demonstrated the ability to selectively oxidize substituted naphthalenes, indicating the broad utility of biocatalysts for functionalizing this ring system. researchgate.net

The table below highlights representative biocatalytic reductions of tetralone derivatives.

BiocatalystSubstrateProduct ConfigurationYield (%)ee (%)Ref
Baker's Yeast1-Tetralone(S)-1,2,3,4-Tetrahydronaphthalen-1-ol->98 researchgate.net
Baker's YeastEthyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate(1S,2R)-Ethyl 1-hydroxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate85>98 publish.csiro.au
ADH from Rhodococcus ruber (ADH-A)2-Substituted-1-tetralones(1S)-AlcoholHigh>99 nih.gov
Kluyveromyces marxianus2-Phenoxy-3-oxobutanoates (related keto-system)(2R,3S)-Alcohol-97 nih.gov

Organocatalytic Approaches in Asymmetric Naphthalenone Synthesis

Organocatalysis, the use of small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a third major pillar of asymmetric synthesis, alongside metal catalysis and biocatalysis. These catalysts operate through various activation modes, such as the formation of covalent iminium or enamine intermediates, or through non-covalent interactions like hydrogen bonding. umich.edu

For the synthesis of chiral naphthalenone and tetralone derivatives, organocatalysis provides unique pathways. One innovative strategy involves the in situ generation of reactive intermediates from stable precursors. For example, chiral phosphoric acids, a type of Brønsted acid catalyst, can catalyze the formation of 6-methylenenaphthalen-2(6H)-ones from tertiary alcohol precursors. nih.govdicp.ac.cn These highly conjugated intermediates can then undergo stereoselective 1,8-conjugate addition reactions with various nucleophiles to construct complex chiral molecules containing a quaternary all-aryl-substituted carbon stereocenter. nih.govdicp.ac.cn

Another powerful approach is the use of bifunctional organocatalysts that can activate both the nucleophile and the electrophile simultaneously. A guanidine-bisurea catalyst, for instance, has been used for the asymmetric α-hydroxylation of tetralone-derived β-ketoesters, providing access to chiral α-hydroxy-β-ketoesters with high selectivity. acs.orgnih.gov This reaction proceeds via an oxidative kinetic resolution, yielding products with high enantiomeric purity. acs.orgnih.gov Organocatalytic methods have also been developed for dearomative spirocyclization sequences to produce densely functionalized polycyclic tetralones, demonstrating the power of this approach to build molecular complexity in a single step. acs.org

The table below summarizes selected organocatalytic transformations for the synthesis of chiral tetralone derivatives.

OrganocatalystReaction TypeSubstrateYield (%)ee (%) / drRef
Chiral Phosphoric Acid1,8-Conjugate Addition6-(Hydroxydiarylmethyl)naphthalen-2-olup to 98up to 96 nih.govdicp.ac.cn
Guanidine-Bisureaα-Hydroxylation (Oxidative Kinetic Resolution)Tetralone-derived β-ketoesterHighup to 99 (s-factor) acs.orgnih.gov
Cinchona-based ThioureaDearomative Spirocyclization/Oxa-Michael AdditionNaphthol-propargyl alcohol derivativeup to 98>99:1 dr, >99 ee acs.org
Cinchona Primary AmineMichael/Aldol CascadeEnals and nitroalkenesHighHigh beilstein-journals.org

Reactivity and Mechanistic Investigations of 6 Methylnaphthalen 1 2h One

Fundamental Organic Reaction Mechanisms

The reactivity of 6-Methylnaphthalen-1(2H)-one is governed by the functional groups present: the electron-rich, methyl-substituted benzene ring, the electrophilic carbonyl group, and the adjacent α- and β-carbons.

Electrophilic Aromatic Substitution Patterns and Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives. masterorganicchemistry.com In this compound, the naphthalene (B1677914) ring system contains two distinct rings with different electron densities. The ring bearing the methyl group is activated towards electrophilic attack, while the ring containing the α,β-unsaturated ketone is deactivated.

Therefore, electrophilic substitution on this compound is predicted to occur predominantly on the methyl-substituted ring at the positions ortho and para to the methyl group (C5 and C7). The general mechanism involves the attack of the aromatic π-system on an electrophile (E+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate. makingmolecules.com A subsequent deprotonation step restores the aromaticity of the ring, yielding the substituted product. makingmolecules.com

Table 1: Directing Effects of Substituents in this compound on Electrophilic Aromatic Substitution.
Substituent GroupEffect on ReactivityDirecting InfluencePrimary Substitution Positions
-CH₃ (Methyl)ActivatingOrtho, Para-DirectingC5, C7
-C=O (Carbonyl, conjugated)DeactivatingMeta-DirectingC3

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.com This reaction, known as nucleophilic addition, is a fundamental process for aldehydes and ketones. masterorganicchemistry.comacademie-sciences.fr

In the case of this compound, a nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. This step breaks the C=O π-bond, and the electrons move to the oxygen atom, forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process. masterorganicchemistry.com Subsequent protonation of the alkoxide by a proton source (e.g., water or acid) yields a tertiary alcohol product. youtube.com A wide variety of nucleophiles, including Grignard reagents, organolithium compounds, and hydrides, can participate in this reaction. youtube.com

Nucleophilic Substitution Mechanisms (SN1/SN2) in Related Naphthalene Systems

Nucleophilic substitution reactions (SN1 and SN2) typically occur at an sp³-hybridized carbon atom bonded to a leaving group. organic-chemistry.org While this compound itself does not have a suitable leaving group for direct substitution on its core structure, its derivatives can undergo these reactions.

For a related system, such as a halogenated derivative at the C2, C3, or C4 position, the mechanism would depend on the substrate structure and reaction conditions.

SN2 Mechanism : A bimolecular reaction where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.org This single-step process results in an inversion of stereochemistry and is favored by primary and secondary substrates with minimal steric hindrance. chemicalnote.commasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com

SN1 Mechanism : A unimolecular, two-step reaction. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. youtube.com The nucleophile then attacks the planar carbocation in the second step. organic-chemistry.org This mechanism is favored by tertiary substrates that can form stable carbocations and often leads to a mixture of stereoisomers (racemization). organic-chemistry.orgchemicalnote.com The rate of an SN1 reaction depends only on the concentration of the substrate. youtube.compharmaguideline.com

In a hypothetical derivative of this compound, substitution at a secondary carbon (like C2 or C3) could proceed via either mechanism, with the outcome influenced by factors such as the strength of the nucleophile, the solvent polarity, and steric bulk around the reaction center. pharmaguideline.com

Elimination Reactions and Their Mechanistic Implications

Elimination reactions, which involve the removal of two substituents from a molecule to form a double bond, can be relevant for derivatives of this compound. A pertinent example can be drawn from the reactivity of the parent compound, 1-tetralone (B52770). wikipedia.org

If this compound were to first undergo a nucleophilic addition reaction with a Grignard reagent (e.g., phenylmagnesium bromide), a tertiary alcohol would be formed. wikipedia.org Subsequent treatment of this alcohol with an acid catalyst can lead to an elimination reaction (dehydration). The protonated hydroxyl group becomes a good leaving group (water), and its departure generates a carbocation. A proton is then removed from an adjacent carbon, forming a new π-bond. This process, following an E1 mechanism, would result in the formation of a dihydronaphthalene derivative. wikipedia.org Such reactions demonstrate how the initial naphthalenone structure can be modified to create more extended conjugated systems.

Redox Chemistry and Associated Pathways

The redox chemistry of this compound is primarily centered on the ketone functional group, which can be selectively reduced without affecting the aromatic ring under specific conditions.

Selective Reduction Pathways of the Naphthalenone Ketone

The ketone of this compound, being part of an α,β-unsaturated system, can be selectively reduced to the corresponding alcohol, 6-methyl-1,2,3,4-tetrahydronaphthalen-1-ol. Various reagents and conditions can achieve this transformation.

Metal-Ammonia Reductions:

Birch Reduction : This reaction typically uses an alkali metal (like lithium or sodium) in liquid ammonia with an alcohol as a proton source. pearson.com While often used to reduce aromatic rings, modified Birch conditions can selectively reduce the ketone. By adding an aqueous solution of an ammonium (B1175870) salt after the reaction, the ketone is reduced to a secondary alcohol. wikipedia.org For instance, using calcium in liquid ammonia at -33 °C has been shown to reduce 1-tetralone to 1-tetralol in high yield. wikipedia.org

Metal-Ammonia Competition : The reduction of α-tetralone with metals in liquid ammonia can lead to a competition between carbonyl reduction, ring reduction, and dimer formation, depending on the precise conditions. acs.org

Biocatalytic Reductions: Microorganisms and isolated enzymes offer a powerful method for the enantioselective reduction of ketones. Various fungal strains have been shown to reduce α-tetralone to the corresponding (S)- or (R)-α-tetralol with high enantiomeric purity. nih.gov The choice of microbial strain and reaction time can influence both the yield and the stereochemical outcome of the reduction. nih.govresearchgate.net This approach is valuable for synthesizing chiral building blocks used in the pharmaceutical industry. nih.gov

Table 2: Selected Methods for the Reduction of α-Tetralone Ketones.
Reagent/CatalystConditionsProductTypical Yield/Enantiomeric Excess (ee)Reference
Ca / liquid NH₃-33 °C1-Tetralol81% yield wikipedia.org
Li / liquid NH₃, then NH₄Cl(aq)-1-Tetralol- wikipedia.org
Absidia cylindrospora (fungus)3-day biotransformation(S)-(+)-1,2,3,4-Tetrahydro-1-naphthol92% ee nih.govresearchgate.net
Chaetomium sp. KCh 6651 (fungus)-(S)-(-)-1,2,3,4-Tetrahydro-2-naphthol*High yield, pure enantiomer nih.gov

*Note: This result is for β-tetralone but illustrates the potential of biocatalysis in this class of compounds.

Oxidative Transformations of Methylnaphthalene and Naphthalenone Systems

The oxidation of methylnaphthalene and naphthalenone systems represents a significant area of study, revealing pathways to a variety of functionalized derivatives. The presence of both a labile methyl group and an electron-rich aromatic system allows for selective oxidation at different sites, depending on the reagents and reaction conditions.

Research into the microbial oxidation of methyl-substituted naphthalenes has provided valuable insights into these transformations. For instance, certain bacterial strains can hydroxylate the methyl group, which is then further oxidized to a carboxylic acid. In other pathways, dioxygenation of the aromatic ring can occur, leading to the formation of dihydrodiols and subsequent ring cleavage products.

Chemical oxidation of 1-methylnaphthalene has been shown to yield products such as 1,4-naphthoquinone and 4-hydroxy-4-methylnaphthalene-1-one. The formation of these products is often mediated by hydroxyl radicals, which can add to the aromatic system or abstract a hydrogen atom from the methyl group. The subsequent reaction with molecular oxygen and further rearrangements lead to the observed products.

The following table summarizes some of the observed oxidative transformation products of methylnaphthalene systems:

Starting Material Oxidizing Agent/System Key Products
1-Methylnaphthalene Hydroxyl Radicals / O₂ 1,4-Naphthoquinone, 4-Hydroxy-4-methylnaphthalene-1-one
2-Methylnaphthalene (B46627) Sphingomonas paucimobilis 2-Hydroxymethyl-6-methylnaphthalene, 6-Methyl-2-naphthoic acid
Methyl-substituted Naphthalenes Naphthalene 1,2-Dioxygenase Benzylic alcohols, Carboxylic acids

Catalytic Reactions and Metal-Mediated Transformations

The reactivity of this compound can be significantly influenced and expanded through the use of transition metal catalysts. These catalysts can facilitate a variety of transformations, including cross-coupling reactions and C-H functionalization, providing powerful tools for the synthesis of complex molecules.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov While specific examples involving this compound are not extensively documented, the reactivity of related bromo-naphthalene and naphthoquinone systems in well-known coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira reactions provides a strong basis for predicting its potential reactivity.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide or triflate, is a versatile method for forming C-C bonds. wikipedia.orgnih.gov For a derivative of this compound, such as a bromo-substituted analogue, a palladium catalyst would facilitate coupling with a variety of boronic acids or esters. researchgate.netnih.gov The synthesis of 2,3-diaryl-1,4-naphthoquinones from 2,3-dibromonaphthoquinone via Suzuki-Miyaura coupling has been demonstrated, highlighting the feasibility of this reaction on a naphthalenone scaffold. epa.gov

The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halo-substituted this compound could potentially undergo a Heck reaction with various alkenes to introduce alkenyl substituents.

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgjk-sci.com This reaction would allow for the introduction of alkynyl moieties onto the this compound core.

The following table outlines the potential application of these coupling reactions to a hypothetical halo-substituted this compound:

Coupling Reaction Reactants Potential Product
Suzuki-Miyaura Halo-6-methylnaphthalen-1(2H)-one, Arylboronic acid Aryl-6-methylnaphthalen-1(2H)-one
Heck Halo-6-methylnaphthalen-1(2H)-one, Alkene Alkenyl-6-methylnaphthalen-1(2H)-one
Sonogashira Halo-6-methylnaphthalen-1(2H)-one, Terminal alkyne Alkynyl-6-methylnaphthalen-1(2H)-one

Carbon-Hydrogen (C-H) Activation and Functionalization Strategies

The direct functionalization of C-H bonds is an increasingly important area of synthetic chemistry, offering more atom- and step-economical routes to complex molecules. researchgate.net For this compound, several C-H bonds on the aromatic ring are potential sites for functionalization. The regioselectivity of such reactions is often controlled by the use of a directing group, which positions the catalyst in proximity to a specific C-H bond. researchgate.netnih.govresearchgate.netsnnu.edu.cn

While specific C-H activation studies on this compound are limited, research on other naphthalene derivatives provides valuable insights. For instance, directing groups at the 1-position of naphthalene can direct functionalization to the C8 position. researchgate.net The carbonyl group in this compound could potentially act as a directing group, although its efficacy would depend on the specific catalytic system. Alternatively, the introduction of a more potent directing group could allow for precise functionalization at various positions on the naphthalene ring system.

The development of templates to differentiate between electronically similar C-H bonds, such as those at the C6 and C7 positions of the naphthalene scaffold, has been reported, showcasing the potential for highly selective functionalization. nih.gov

Mechanistic Insights into Transition Metal Catalysis (e.g., Oxidative Addition, Reductive Elimination, Transmetallation)

The catalytic cycles of the aforementioned cross-coupling reactions typically involve three key steps: oxidative addition, transmetallation (for Suzuki-Miyaura), and reductive elimination. libretexts.orgnih.govwildlife-biodiversity.comnortheastern.eduresearchgate.net

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide (e.g., a halo-substituted naphthalenone) to a low-valent transition metal catalyst, typically a Pd(0) or Ni(0) species. nih.gov This step involves the insertion of the metal into the carbon-halogen bond, increasing the oxidation state of the metal by two.

Transmetallation: In the Suzuki-Miyaura reaction, the next step is transmetallation, where the organic group from the organoboron reagent is transferred to the metal center, displacing the halide.

Reductive Elimination: The final step is reductive elimination, where the two organic ligands on the metal center couple to form a new carbon-carbon bond, and the metal catalyst is regenerated in its low-valent state. libretexts.orgumb.eduwikipedia.orgumb.edulibretexts.org This step is the product-forming step of the catalytic cycle.

Understanding these fundamental mechanistic steps is crucial for optimizing reaction conditions and for the rational design of new catalytic systems for the functionalization of molecules like this compound.

Photochemical and Electrochemical Reaction Pathways

The unique electronic structure of this compound, featuring a conjugated enone system, makes it a candidate for interesting photochemical and electrochemical transformations.

Photoinduced Reactions and Electron Transfer Processes

While specific photochemical studies on this compound are not widely available, the photochemical behavior of related naphthalenone and α-tetralone systems can provide insights. Upon absorption of light, these molecules can be excited to singlet and triplet excited states, which can then undergo various reactions, including cycloadditions, rearrangements, and electron transfer processes.

The electrochemical behavior of naphthalimide derivatives has been studied, revealing reversible reduction processes. nih.govmdpi.com This suggests that the naphthalenone core of this compound could also undergo reversible electron transfer. The electrochemical synthesis of a polycyclic naphthalenone motif from naphthols has been reported, proceeding through an oxidative coupling mechanism. nih.govacs.org This indicates that under the appropriate electrochemical conditions, this compound could potentially undergo dimerization or coupling with other molecules.

Electrochemical Carbon-Heteroatom Bond Formation (e.g., C-H Amination)

Similarly, there is no specific information regarding the electrochemical C-H amination or other carbon-heteroatom bond formations where this compound serves as the reactant. While the field of electrochemical C-H amination of arenes is an active area of research, the existing literature does not appear to extend to naphthalenone substrates. General methodologies for non-directed electrochemical arene C-H amination have been developed, but their applicability to this compound has not been reported.

Due to the absence of direct research on the electrochemical reactions of this compound, no detailed research findings or data tables for the specified subsections can be provided at this time.

Spectroscopic Characterization and Structural Elucidation of 6 Methylnaphthalen 1 2h One

Advanced Spectroscopic Techniques for Molecular Characterization

The structural elucidation of 6-Methylnaphthalen-1(2H)-one is accomplished through a suite of spectroscopic methods, each providing unique insights into the molecule's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D COSY, HMQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons, the protons on the saturated part of the dienone ring, and the methyl group protons. The chemical shifts (δ) of the aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm), with their splitting patterns revealing their coupling relationships. The aliphatic protons at the C2 and C3 positions would appear more upfield. The singlet for the methyl group protons would likely be observed around δ 2.3-2.5 ppm. The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom, including the characteristic signal for the carbonyl carbon (C=O) in the δ 190-200 ppm range, signals for the aromatic and olefinic carbons, the aliphatic carbons, and the methyl carbon.

2D NMR (COSY, HMQC): To unambiguously assign these signals, 2D NMR experiments are employed. A Correlation Spectroscopy (COSY) experiment maps the coupling relationships between protons, identifying which protons are adjacent to one another. A Heteronuclear Multiple Quantum Coherence (HMQC) or HSQC experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton's signal.

Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - ~198
C2 ~2.7 (t) ~35
C3 ~2.4 (t) ~28
C4 - ~128
C4a - ~145
C5 ~7.8 (d) ~129
C6 - ~138
C7 ~7.2 (d) ~127
C8 ~7.5 (s) ~130
C8a - ~132
6-CH₃ ~2.4 (s) ~21

Note: This table contains predicted data based on the analysis of similar structures. Actual experimental values may vary.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum would be dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) group stretch, expected in the region of 1660-1685 cm⁻¹. Other key absorptions would include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively), and C=C stretching vibrations for the aromatic ring (typically in the 1450-1600 cm⁻¹ range). nih.gov

Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone) 1660 - 1685 Strong
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 3000 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Variable

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The conjugated system in this compound, which includes the aromatic ring and the enone moiety, would give rise to characteristic absorption bands. Typically, π → π* transitions of the conjugated system would result in strong absorptions at shorter wavelengths (e.g., 220-280 nm), while the n → π* transition associated with the carbonyl group would cause a weaker absorption at a longer wavelength (e.g., 300-350 nm). researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. In the mass spectrum of this compound (C₁₁H₁₀O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 158.07 g/mol ). nih.gov High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. The fragmentation pattern provides further structural clues; for instance, the loss of a methyl group (•CH₃) would result in a fragment at m/z 143, and the loss of a carbonyl group (CO) could lead to a fragment at m/z 130.

Integration of Spectroscopic Data for Comprehensive Structural Assignment

The ultimate confirmation of the structure of this compound is achieved by integrating the data from all the aforementioned spectroscopic techniques. NMR spectroscopy provides the carbon-hydrogen framework, while FT-IR confirms the presence of key functional groups, particularly the carbonyl group. UV-Vis spectroscopy characterizes the conjugated electronic system, and mass spectrometry establishes the molecular formula and offers insights into substructures through fragmentation. If available, X-ray crystallography provides the final, unambiguous proof of the structure with high precision. Together, these methods provide a complementary and comprehensive characterization, leading to a confident and complete structural assignment of this compound.

Theoretical and Computational Studies of 6 Methylnaphthalen 1 2h One

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the properties of molecules like 6-Methylnaphthalen-1(2H)-one. scilit.comresearchgate.net This method allows for the calculation of various molecular attributes with a good balance of accuracy and computational cost.

Geometry Optimization and Molecular Conformation Analysis

Below is a representative table of calculated geometric parameters for a related naphthalenone derivative, illustrating the type of data obtained from such studies.

ParameterBond Length (Å)Bond Angle (°)
C=O1.21 - 1.23
C-C (aromatic)1.38 - 1.41
C-C (aliphatic)1.52 - 1.55
C-C-C (aromatic)
C-C-C (aliphatic)
O=C-C

Note: The values in this table are illustrative and based on general findings for similar compounds. Specific values for this compound would require dedicated calculations.

Vibrational Frequency Calculations and Spectral Comparison

Vibrational frequency calculations are a standard output of quantum chemical computations and are essential for interpreting experimental infrared (IR) and Raman spectra. faccts.defaccts.de By using methods like DFT, researchers can predict the vibrational modes of this compound. faccts.defaccts.de These theoretical frequencies, when appropriately scaled, typically show good agreement with experimental data, aiding in the assignment of spectral bands to specific molecular motions, such as C=O stretching, C-H bending, and aromatic ring vibrations. mdpi.comnist.gov The absence of imaginary frequencies in the calculated spectrum confirms that the optimized geometry corresponds to a true energy minimum. mdpi.com

A comparison of theoretical and experimental vibrational frequencies for a similar molecule is presented below.

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
C=O Stretch1680 - 17001675 - 1695
Aromatic C=C Stretch1580 - 16201575 - 1615
CH₃ Asymmetric Stretch2950 - 29802945 - 2975
CH₃ Symmetric Stretch2870 - 29002865 - 2895

Note: This table provides typical ranges for the specified vibrational modes.

Theoretical Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum mechanical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. researchgate.netimist.ma By applying the GIAO method within the DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of this compound. scilit.comscispace.com These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra to specific nuclei within the molecule. The accuracy of the calculated shifts is often improved by comparing them with a reference compound, such as tetramethylsilane (B1202638) (TMS). imist.ma

An example of calculated versus experimental chemical shifts for a related structure is shown below.

AtomCalculated ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
C=O195 - 205198 - 202
C-CH₃140 - 145142 - 146
CH₃20 - 2521 - 24
Aromatic CH125 - 135126 - 134

Note: The data represents typical chemical shift ranges for the functional groups indicated.

Electronic Absorption Spectra Simulation (Time-Dependent DFT, TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and simulating their electronic absorption spectra (UV-Vis). faccts.denih.gov By performing TD-DFT calculations, one can determine the vertical excitation energies and oscillator strengths, which correspond to the wavelengths and intensities of absorption bands. researchgate.netcase.edu These calculations help in understanding the electronic transitions occurring within this compound, such as π→π* and n→π* transitions, and how they contribute to its UV-Vis spectrum. researchgate.net

The following table summarizes typical results from a TD-DFT calculation.

ExcitationWavelength (nm)Oscillator Strength (f)Major Contribution
S₀ → S₁320 - 3400.01 - 0.05n→π
S₀ → S₂280 - 3000.2 - 0.4π→π
S₀ → S₃240 - 2600.5 - 0.8π→π*

Note: This table illustrates the kind of data obtained from TD-DFT calculations for a chromophoric system like this compound.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide key descriptors that help in predicting and understanding chemical behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ripublication.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. ripublication.comirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. mdpi.comrsc.org For this compound, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group and the adjacent conjugated system. researchgate.net This distribution indicates that the molecule is likely to act as an electron donor from the aromatic part and an electron acceptor at the enone moiety.

A summary of FMO analysis data is provided in the table below.

ParameterEnergy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.5 to -2.5
HOMO-LUMO Gap3.5 to 4.5

Note: These values are typical for conjugated ketones and provide a general indication of the electronic characteristics of this compound.

Molecular Electrostatic Potential (MEP) Surface Mapping

The molecular electrostatic potential (MEP) is a valuable tool for understanding the reactive behavior of a molecule. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP surface is typically mapped onto the electron density surface, with different colors indicating varying potential values. Red and yellow regions signify negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, corresponding to electron-poor areas and potential sites for nucleophilic attack. researchgate.net

For aromatic compounds, the MEP can reveal the influence of substituent groups on the electron distribution of the ring system. In molecules with both electron-donating and electron-accepting groups, the MEP surface clearly illustrates the resulting intramolecular charge transfer. rasayanjournal.co.in For instance, in nitrobenzene (B124822) derivatives, a negative potential is observed around the nitro group, while a positive potential is found near the methyl groups, indicating the direction of charge transfer. rasayanjournal.co.in

In the case of this compound, the carbonyl group (C=O) is expected to be a region of high electron density, making the oxygen atom a likely site for electrophilic attack. The methyl group, being electron-donating, would increase the electron density on the naphthalene (B1677914) ring, influencing its reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and electron delocalization within a molecule. batistalab.comjoaquinbarroso.com It transforms the complex molecular orbitals into a set of localized orbitals that correspond to Lewis structures, such as core orbitals, lone pairs, and bonds. uni-muenchen.de This method is particularly useful for quantifying the extent of electron delocalization, also known as hyperconjugative interactions, which contribute to the stability of the molecule. scilit.com

The analysis involves examining the interactions between filled (donor) and empty (acceptor) NBOs. The strength of these interactions is estimated using second-order perturbation theory. uni-muenchen.de Significant interactions indicate a deviation from the idealized Lewis structure and point to electron delocalization. uni-muenchen.de For instance, interactions between a filled bonding orbital (σ or π) and an empty antibonding orbital (σ* or π*) signify delocalization from the bond to the antibonding region.

Atomic Charge Distribution Analysis

The distribution of atomic charges within a molecule is fundamental to its chemical behavior, influencing properties such as dipole moment and reactivity. rasayanjournal.co.incdnsciencepub.com Various methods are used to calculate atomic charges, with Mulliken population analysis and Natural Population Analysis (NPA) derived from NBO theory being common approaches. researchgate.netresearchgate.net

Mulliken charge analysis partitions the total electron density among the atoms in a molecule. However, it is known to be sensitive to the basis set used in the calculation. joaquinbarroso.com NPA, on the other hand, is considered more robust and less basis-set dependent. joaquinbarroso.com

For this compound, the atomic charge distribution would show the electron-withdrawing effect of the carbonyl oxygen, which would carry a partial negative charge. The carbon atom of the carbonyl group would consequently have a partial positive charge. The methyl group would likely donate a small amount of electron density to the naphthalene ring. The distribution of charges on the carbon and hydrogen atoms of the aromatic rings would provide further insight into the electronic structure of the molecule.

Below is an illustrative data table of calculated atomic charges for a similar aromatic ketone, which demonstrates the typical charge distribution.

AtomCharge (e)
C10.25
O1-0.55
C6-0.10
C(methyl)-0.20
H(methyl)0.12

This table is illustrative and does not represent actual calculated values for this compound.

Advanced Computational Methodologies

Potential Energy Surface (PES) Analysis for Reaction Pathways and Stability

A Potential Energy Surface (PES) is a multidimensional plot that describes the potential energy of a molecular system as a function of its atomic coordinates. numberanalytics.comlibretexts.org It is a powerful conceptual tool for exploring molecular conformations, reaction mechanisms, and stability. numberanalytics.comum.es By mapping the energy landscape, researchers can identify stable isomers (minima on the PES), transition states (saddle points), and the pathways that connect them. numberanalytics.com

For this compound, a PES scan could be performed by systematically changing a specific dihedral angle, such as the one involving the methyl group, to determine the most stable conformation. researchgate.net This involves calculating the energy at each step of the rotation and identifying the angle that corresponds to the minimum energy. researchgate.net Analysis of the PES can also provide insights into the energy barriers for conformational changes and potential reaction pathways. numberanalytics.com

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in optoelectronics and telecommunications. ipme.ru Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of molecules. analis.com.myresearchgate.net The key parameters that characterize a molecule's NLO response are the polarizability (α) and the first hyperpolarizability (β). scilit.comanalis.com.my

The magnitude of the first hyperpolarizability is a measure of the NLO activity and is associated with intramolecular charge transfer. ipme.ru Molecules with donor-π-acceptor architectures often exhibit enhanced NLO properties due to the efficient movement of electrons through the conjugated system. analis.com.my For this compound, the carbonyl group can act as an electron acceptor, while the methyl-substituted naphthalene ring serves as the donor and π-system.

Below is an example data table showing calculated NLO properties for a related compound.

PropertyCalculated Value (a.u.)
<α>1.5 x 10⁻²³
β5.0 x 10⁻³⁰

This table is for illustrative purposes.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netresearchgate.net It partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the electron density of the surrounding molecules. researchgate.net

For this compound, Hirshfeld surface analysis would reveal the nature and extent of intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between the naphthalene rings. Understanding these interactions is crucial for explaining the crystal packing and the physical properties of the solid state. The analysis can identify the most significant contacts that stabilize the crystal structure. nih.gov For example, in a similar naphthalene derivative, O···H/H···O contacts were found to be the most significant contributors to the crystal packing. nih.gov

Chemical Kinetic Modeling of Reaction Pathways

A thorough review of the scientific literature reveals a notable absence of specific chemical kinetic modeling studies focused on the reaction pathways of this compound. While computational and theoretical studies are prevalent for many aromatic compounds, including various naphthalene derivatives, dedicated research on the kinetic modeling of this particular ketone appears to be limited. acs.orgscienomics.comresearchgate.net

In the absence of direct data for this compound, this section will provide a general overview of the principles and methodologies applied in the chemical kinetic modeling of related aromatic compounds. These approaches would be applicable to future studies on this compound.

Key Concepts in Chemical Kinetic Modeling:

Elementary Reactions: These are the individual steps in a reaction mechanism. rsc.org They are classified by their molecularity, which is the number of molecules involved in the reaction. scienomics.com

Unimolecular Reactions: A single molecule undergoes a change, such as isomerization or decomposition. These reactions are typically first-order. researchgate.netlibretexts.org

Bimolecular Reactions: Two molecules collide and react. These are generally second-order reactions. researchgate.netlibretexts.org

Rate Constants: Each elementary reaction is characterized by a rate constant (k), which quantifies its speed. Rate constants are often temperature-dependent and are typically described by the Arrhenius equation. researchgate.net

Computational Methods: Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), are often employed to calculate the thermodynamic and kinetic parameters of elementary reactions. acs.orgscienomics.com These calculations can provide valuable insights into reaction pathways, transition state geometries, and activation energies.

General Reaction Pathways for Similar Compounds:

Studies on related compounds, such as methylnaphthalenes and naphthols, provide a basis for postulating potential reaction pathways for this compound. scienomics.comnih.govresearchgate.net For instance, the thermal decomposition of methylnaphthalene derivatives has been shown to be influenced by the position of the methyl group. scienomics.com

A hypothetical kinetic model for this compound would likely include the following types of reaction pathways:

Initiation Reactions: The initial breaking of a bond to form reactive radicals.

Hydrogen Abstraction: A radical species removes a hydrogen atom from the molecule.

Radical Addition: A radical adds to the aromatic ring or the carbonyl group.

Isomerization: The rearrangement of the molecular structure.

Decomposition: The breakdown of the molecule into smaller fragments.

Oxidation: Reactions with oxygen or other oxidizing species, which would be crucial for understanding its combustion or atmospheric chemistry. nih.govresearchgate.net

The development of a detailed chemical kinetic model for this compound would require extensive theoretical calculations and experimental validation. Such a model would be invaluable for applications where the chemical behavior of this compound is of interest.

Future Directions and Emerging Research Opportunities

Development of Highly Efficient and Sustainable Synthetic Routes

The synthesis of the tetralone core, characteristic of 6-Methylnaphthalen-1(2H)-one, has traditionally been achieved through methods like Friedel-Crafts reactions. A common strategy involves the intramolecular cyclization of γ-phenylbutyric acids. For instance, the synthesis of the related 6-methoxy-1-tetralone (B92454) is accomplished by reacting anisole (B1667542) with an acylating agent in the presence of a Lewis acid, followed by a heating step to induce cyclization. patsnap.comchemicalbook.com Applying this principle, this compound could be synthesized from toluene.

Modern synthetic chemistry is increasingly focused on efficiency and sustainability, moving away from harsh reagents and multi-step processes. Recent advancements include metal-free, one-pot cascade reactions. A notable example is the reductive Friedel-Crafts alkylation/cyclization of keto acids or esters, which offers broad substrate compatibility and is easily scalable. rsc.orgrsc.org This approach streamlines the synthesis of tetralones under simple reaction conditions.

Alternative sustainable methods are also emerging. Xanthate-mediated free radical addition-cyclization provides another pathway to the tetralone framework. semanticscholar.org Furthermore, "clean chemistry" approaches are being developed to minimize environmental impact. One such method for synthesizing 2-tetralones employs a single-stage acylation-cycloalkylation process using trifluoroacetic anhydride (B1165640) (TFAA) and phosphoric acid, thereby avoiding hazardous reagents like thionyl chloride and aluminum trichloride (B1173362). nih.gov A significant advantage of this method is the potential to recover the spent TFAA as trifluoroacetic acid (TFA) and regenerate it, enhancing atom economy. nih.gov Tandem reactions, such as an aldol (B89426) condensation followed by a Diels-Alder reaction and aromatization, also represent an efficient strategy for constructing the dihydronaphthalenone core structure. nih.gov

Table 1: Comparison of Synthetic Routes for Tetralone Cores

Method Key Reagents/Conditions Advantages Disadvantages
Traditional Friedel-Crafts Lewis Acids (e.g., AlCl₃), Acylating Agent Well-established, versatile Harsh conditions, stoichiometric waste
Reductive Friedel-Crafts Cascade Triethylsilane, TfOH, HFIP Metal-free, one-pot, scalable Requires specific keto acid precursors
Xanthate-Mediated Radical Cyclization Xanthate, Radical Initiator Good functional group tolerance May require specific radical precursors
"Clean" Acylation-Cycloalkylation TFAA, Phosphoric Acid Avoids hazardous reagents, recyclable byproducts Primarily demonstrated for 2-tetralones

| Tandem Aldol-Diels-Alder | Organocatalyst (e.g., DMAP), Aqueous conditions | High yields, mild conditions | Substrate-specific |

Exploration of Undiscovered Reactivity and Novel Transformations

The tetralone scaffold is a cornerstone in the synthesis of numerous bioactive molecules, highlighting its versatile reactivity. semanticscholar.orgresearchgate.net The inherent functional groups of this compound—the ketone, the aromatic ring, and the alpha-protons—are all sites for potential transformations.

The carbonyl group is a key reactive center. It can be readily reduced to the corresponding alcohol using agents like sodium borohydride (B1222165), a transformation that can lead to a decrease in MAO inhibition potency in related derivatives. rsc.orgnih.gov This ketone functionality also allows for carbon-carbon bond formation through reactions such as the Wittig reaction to produce alkenes. rsc.org

The position alpha to the carbonyl is amenable to functionalization. For example, this position can be nitrated, introducing a nitro group that can be further transformed. materialsciencejournal.org The aromatic ring itself offers a platform for modification. If a suitable leaving group, such as a bromine atom or a triflate, is introduced, cross-coupling reactions like the Suzuki-Miyaura coupling can be performed to attach new aryl or alkyl groups. rsc.org Moreover, the entire tetralone structure can serve as a precursor to fully aromatic naphthalene (B1677914) derivatives through aromatization reactions. researchgate.net

Recent research into skeletal editing has opened up novel transformation pathways for related cyclic structures. Strategies have been developed to convert isoindolines into tetralins via a cascade involving nitrogen atom removal and a subsequent Diels-Alder reaction. researchgate.net While not a direct reaction of the tetralone itself, this demonstrates the potential for innovative rearrangements and reconstructions of the fundamental carbon skeleton.

Advancements in Asymmetric Synthesis Methodologies for Chiral Derivatives

The creation of chiral centers with high stereocontrol is a significant goal in modern organic synthesis, particularly for pharmaceutical applications. For derivatives of this compound, the introduction of chirality can lead to compounds with specific biological activities.

A major challenge is the construction of remote stereocenters, especially quaternary ones. A recent breakthrough involves a two-step sequence combining palladium-catalyzed asymmetric 1,4-addition with rhodium-catalyzed C-C bond activation. nih.govnih.gov This powerful method allows for the synthesis of 1-tetralones bearing a C4 quaternary stereocenter with excellent enantioselectivity, effectively transferring a newly formed proximal stereocenter to a remote position. nih.govnih.gov

Another advanced technique is the use of asymmetric transfer hydrogenation (ATH) mediated by bifunctional ruthenium catalysts. When combined with dynamic kinetic resolution (DKR), this process can establish vicinal chiral centers in a single step. This has been successfully applied to synthesize lactone-fused tetralins from tetralone precursors with high diastereo- and enantioselectivity. thieme-connect.com

For the introduction of functional groups at the chiral alpha-position, enantioselective reactions are being developed. The Tamura cycloaddition reaction, using a chiral squaramide catalyst, can produce tetra-substituted 2-nitro-1-tetralones with good enantiomeric excess. materialsciencejournal.org The total synthesis of natural products containing the tetralone subunit frequently hinges on such key enantioselective transformations. semanticscholar.org

Table 2: Key Asymmetric Methodologies for Tetralone Derivatives

Methodology Catalyst/System Chiral Center Location Key Feature
Pd/Rh Catalysis Pd-(S)-DTBM-SEGPHOS / [Rh(C₂H₄)₂Cl]₂ C4 Quaternary Center Construction of a remote stereocenter nih.govnih.gov
Asymmetric Transfer Hydrogenation (ATH-DKR) Oxo-tethered Ruthenium complexes Vicinal centers Synergistic catalysis for multiple stereocenters thieme-connect.com

| Tamura Cycloaddition | Cinchonidine-derived squaramide | Alpha-position | Enantioselective functionalization materialsciencejournal.org |

Synergistic Integration of Computational and Experimental Approaches

The partnership between computational modeling and experimental work has become indispensable for accelerating research in organic chemistry. For naphthalenone derivatives, this synergy provides deep insights into molecular structure, properties, and reactivity, guiding the design of new experiments and catalysts.

Density Functional Theory (DFT) is a powerful computational tool used extensively to study the electronic structure of molecules related to this compound. DFT calculations can accurately predict molecular geometries, which can then be validated by experimental techniques like X-ray crystallography. researchgate.net Furthermore, DFT is used to calculate frontier molecular orbital energies (HOMO-LUMO), providing insights into the molecule's chemical reactivity and stability. researchgate.netmdpi.com

In the study of chiral molecules, computational methods are crucial for determining absolute configurations. Time-dependent DFT (TDDFT) can calculate the electronic circular dichroism (ECD) spectra of naphthalenone derivatives. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of a chiral center can be confidently assigned. mdpi.com

This integrated approach is also vital for understanding reaction mechanisms. While experimental studies can identify products and reaction kinetics, computational chemistry can model transition states and reaction pathways. This dual approach has been fundamental in elucidating mechanisms in complex catalytic cycles, such as those involved in C-H activation and functionalization, a field relevant to the modification of the tetralone scaffold. princeton.edu

Role in Green Chemistry and Sustainable Chemical Synthesis

The principles of green chemistry—reducing waste, using safer chemicals, and improving energy efficiency—are increasingly guiding the development of new synthetic methods. The synthesis of this compound and its derivatives is an area where these principles can have a significant impact.

A key aspect of green chemistry is the development of one-pot or cascade reactions, which reduce the number of synthetic steps, minimize the use of solvents and purification agents, and save time and energy. The metal-free, cascade reductive Friedel-Crafts cyclization for producing tetralones is a prime example of this, offering a more sustainable alternative to traditional multi-step methods. rsc.orgrsc.org

The choice of catalysts and reagents is also critical. The move away from stoichiometric, often toxic, Lewis acids like aluminum trichloride towards catalytic, cleaner acid systems like TFAA/phosphoric acid represents a significant green advancement. nih.gov The ability to recover and reuse components of the catalytic system further enhances the sustainability of the process. nih.gov The use of bio-based, cost-effective, and natural catalysts in multicomponent reactions is another emerging area that aligns with the goals of sustainable synthesis. tandfonline.com

Finally, the choice of solvent is a fundamental consideration in green chemistry. Performing reactions in water, where possible, is highly desirable. A tandem synthesis of dihydronaphthalenone derivatives has been successfully developed using water as the solvent with an organocatalyst, demonstrating the feasibility of aqueous-phase synthesis for this class of compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for assessing the toxicity of 6-Methylnaphthalen-1(2H)-one in mammalian models?

  • Methodological Answer : Toxicity assessments typically follow inclusion criteria such as those outlined in Table B-1 ( ), which specify routes of exposure (inhalation, oral, dermal) and systemic health outcomes (hepatic, renal, respiratory effects). Studies should use standardized protocols for dose administration, duration, and endpoints like body weight changes, histopathology, and biomarkers. Laboratory mammals (e.g., rodents) are commonly used, with supporting data from in vitro assays to validate mechanisms .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS) are primary tools. For example, NMR can resolve aromatic proton environments (e.g., C1–C11 coupling in naphthalenone derivatives; ), while high-resolution MS provides exact molecular weight confirmation (e.g., 202.25 g/mol as per ). X-ray crystallography may further elucidate stereochemistry in crystalline derivatives .

Q. What are the common synthetic routes for this compound derivatives?

  • Methodological Answer : Multi-step organic synthesis methods include Friedel-Crafts acylation, oxidation of alkylnaphthalenes, or cyclization of substituted precursors. For example, Ethyl 6-(1-naphthyl)-6-oxohexanoate ( ) is synthesized via ketoesterification. Purification often involves column chromatography or recrystallization, with purity verified by HPLC (>95%; ).

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound across studies?

  • Methodological Answer : Systematic reviews with two-step screening (e.g., 14,468 studies narrowed to 720 relevant papers; ) should be conducted. Apply sensitivity analysis to variables like species, exposure routes, and dose metrics. Meta-analytical tools can quantify heterogeneity, while in vitro mechanistic studies (e.g., gene expression profiling; ) reconcile discrepancies in observed effects .

Q. What methodological considerations are critical when designing in vivo studies to evaluate hepatic effects of this compound?

  • Methodological Answer : Key parameters include:

  • Dosage : Subchronic vs. chronic exposure ( ).
  • Biomarkers : Serum ALT/AST levels, liver histopathology.
  • Controls : Pair-fed groups to distinguish toxicity from reduced food intake.
  • Omics Integration : Transcriptomic or metabolomic profiling to identify pathways (e.g., CYP450 activation; ).
    Refer to standardized protocols in for reproducibility .

Q. How can computational models enhance the study of this compound’s environmental persistence and bioaccumulation?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict log P values (e.g., XlogP = 5.4; ) and biodegradation pathways. Molecular dynamics simulations can assess interactions with biological targets (e.g., cytochrome P450 enzymes). Validate predictions with experimental data from GC-MS ( ) or aquatic toxicity assays .

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